Superior Hydrogen Atom Donor Ability Versus N-Phenylhydroxylamine
N-Benzyl-N-phenylhydroxylamine exhibits an O-H bond dissociation energy (BDE) that is 2.7 kcal/mol lower than that of N-phenylhydroxylamine. This was determined by combining their equilibrium acidities (pKHA) in DMSO with the oxidation potentials of their conjugate bases (Eox(A-)). A lower BDE indicates a thermodynamically more favorable hydrogen atom transfer (HAT) [1].
| Evidence Dimension | Homolytic O-H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | BDE = 74.8 kcal/mol (as PhN(Bz)OH) |
| Comparator Or Baseline | N-Phenylhydroxylamine (PhNHOH): BDE = 77.5 kcal/mol |
| Quantified Difference | Comparator BDE is 2.7 kcal/mol higher (weaker H-donor) |
| Conditions | Derived from pKHA values in DMSO at 25°C and irreversible oxidation potentials (Eox) in DMSO with 0.1 M Et4N+BF4- electrolyte, measured by cyclic voltammetry. |
Why This Matters
For procurement decisions in antioxidant design or controlled radical polymerization, this lower BDE quantifies a superior thermodynamic driving force for radical scavenging, directly impacting formulation efficacy.
- [1] Bordwell, F. G.; Liu, W.-Z. Equilibrium Acidities and Homolytic Bond Dissociation Energies of N−H and/or O−H Bonds in N-Phenylhydroxylamine and Its Derivatives. J. Am. Chem. Soc. 1996, 118 (37), 8777–8781. View Source
